molecular formula C11H13N3O2S B2426334 3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile CAS No. 2178854-84-5

3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile

Cat. No.: B2426334
CAS No.: 2178854-84-5
M. Wt: 251.3
InChI Key: MFOULVFRPWPIPR-UHFFFAOYSA-N
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Description

3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by considering the detailed understanding of this substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile is unique due to its combination of an azetidine ring, a sulfonyl group, and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-2-9-7-14(8-9)17(15,16)11-4-3-5-13-10(11)6-12/h3-5,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOULVFRPWPIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1)S(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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